6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure substituted with a 4-bromophenyl group at the 6-position. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid can also yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Reactions: Products include derivatives with various substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thieno[3,2-d]pyrimidine core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the substituents.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a pyridine ring fused to the pyrimidine core, offering different biological activities.
Uniqueness
6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further modified to create a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZPYIQFWUGOTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)N=CN3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)N=CN3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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